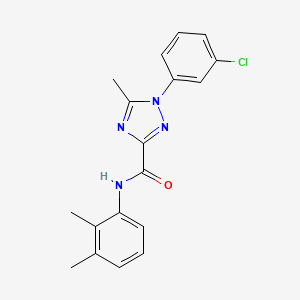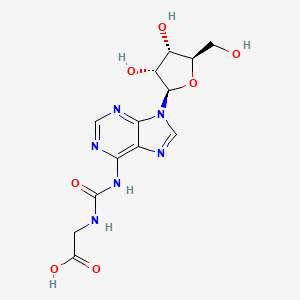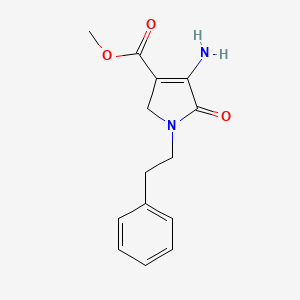
(S)-N-(1-(4-Methylpiperazin-1-yl)-1,5-dioxopentan-2-yl)-4-(1H-1,2,3-triazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(1-(4-Methylpiperazin-1-yl)-1,5-dioxopentan-2-yl)-4-(1H-1,2,3-triazol-1-yl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, or enzyme inhibitory properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(4-Methylpiperazin-1-yl)-1,5-dioxopentan-2-yl)-4-(1H-1,2,3-triazol-1-yl)benzamide typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the piperazine moiety: This step may involve nucleophilic substitution reactions.
Formation of the amide bond: This can be done using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the triazole moiety.
Reduction: Reduction reactions could target the carbonyl groups in the dioxopentan moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzamide or piperazine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of bases like sodium hydride or acids like hydrochloric acid.
Major Products
The major products would depend on the specific reactions and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for treating diseases.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
(S)-N-(1-(4-Methylpiperazin-1-yl)-1,5-dioxopentan-2-yl)-4-(1H-1,2,3-triazol-1-yl)benzamide: can be compared with other benzamide derivatives, triazole-containing compounds, and piperazine derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C19H24N6O3 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
N-[(2S)-1-(4-methylpiperazin-1-yl)-1,5-dioxopentan-2-yl]-4-(triazol-1-yl)benzamide |
InChI |
InChI=1S/C19H24N6O3/c1-23-10-12-24(13-11-23)19(28)17(3-2-14-26)21-18(27)15-4-6-16(7-5-15)25-9-8-20-22-25/h4-9,14,17H,2-3,10-13H2,1H3,(H,21,27)/t17-/m0/s1 |
Clave InChI |
LIJLMVSVAIZKQS-KRWDZBQOSA-N |
SMILES isomérico |
CN1CCN(CC1)C(=O)[C@H](CCC=O)NC(=O)C2=CC=C(C=C2)N3C=CN=N3 |
SMILES canónico |
CN1CCN(CC1)C(=O)C(CCC=O)NC(=O)C2=CC=C(C=C2)N3C=CN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide](/img/structure/B13360646.png)

![2-(1H-tetraazol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13360665.png)


![N-(5-chloropyridin-2-yl)-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13360710.png)
![3-[(Ethylsulfanyl)methyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360718.png)


![N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360724.png)
![6-(3,5-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360726.png)


![6-(4-Iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360744.png)
